REACTION_CXSMILES
|
[CH3:1][N+:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:9]=[CH:10][N+:11]([CH3:14])=[CH:12][CH:13]=2)=[CH:6][CH:7]=1.[Cl:15]Cl.[S:17]([S:20]([O-:22])=[O:21])([O-:19])=[O:18].[Na+].[Na+].[OH-].[Na+].S(S([O-])=O)([O-])=O>O>[S:17]([S:20]([O-:22])=[O:21])([O-:19])=[O:18].[CH3:14][N+:11]1[CH:10]=[CH:9][C:8]([C:5]2[CH:4]=[CH:3][N+:2]([CH3:1])=[CH:7][CH:6]=2)=[CH:13][CH:12]=1.[Cl-:15].[Cl-:15] |f:0.1,2.3.4,5.6,10.11.12|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
93 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
paraquat Cl2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+]=1C=CC(=CC1)C=2C=C[N+](=CC2)C.ClCl
|
Name
|
dry product
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are taken at 1, 2, 5, and 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
ADDITION
|
Details
|
mixed
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)([O-])S(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C[N+]=1C=CC(=CC1)C=2C=C[N+](=CC2)C.[Cl-].[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N+:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:9]=[CH:10][N+:11]([CH3:14])=[CH:12][CH:13]=2)=[CH:6][CH:7]=1.[Cl:15]Cl.[S:17]([S:20]([O-:22])=[O:21])([O-:19])=[O:18].[Na+].[Na+].[OH-].[Na+].S(S([O-])=O)([O-])=O>O>[S:17]([S:20]([O-:22])=[O:21])([O-:19])=[O:18].[CH3:14][N+:11]1[CH:10]=[CH:9][C:8]([C:5]2[CH:4]=[CH:3][N+:2]([CH3:1])=[CH:7][CH:6]=2)=[CH:13][CH:12]=1.[Cl-:15].[Cl-:15] |f:0.1,2.3.4,5.6,10.11.12|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
93 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
paraquat Cl2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+]=1C=CC(=CC1)C=2C=C[N+](=CC2)C.ClCl
|
Name
|
dry product
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are taken at 1, 2, 5, and 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
ADDITION
|
Details
|
mixed
|
Name
|
hydrosulfite
|
Type
|
product
|
Smiles
|
S(=O)([O-])S(=O)[O-]
|
Name
|
Paraquat dichloride
|
Type
|
product
|
Smiles
|
C[N+]=1C=CC(=CC1)C=2C=C[N+](=CC2)C.[Cl-].[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |